molecular formula C10H8ClN3S B13117423 2-(Benzylthio)-4-chloro-1,3,5-triazine

2-(Benzylthio)-4-chloro-1,3,5-triazine

Cat. No.: B13117423
M. Wt: 237.71 g/mol
InChI Key: LLQKJIKPGXQAAG-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-chloro-1,3,5-triazine is a halogenated triazine derivative characterized by a benzylthio (-S-CH₂C₆H₅) substituent at position 2 and a chlorine atom at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing nature of the triazine core and the labile chlorine atom . Its synthesis typically involves modifications of chlorinated triazine precursors, as exemplified in methods adapted from Hindawi (2017), where analogous compounds like N-Benzyl-4-chloro-6-(piperidine-1-yl)-1,3,5-triazine-2-amine were prepared via substitution reactions with amines or thiols .

Properties

IUPAC Name

2-benzylsulfanyl-4-chloro-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3S/c11-9-12-7-13-10(14-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQKJIKPGXQAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-chloro-1,3,5-triazine typically involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with benzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide. The reaction conditions often include moderate temperatures (50-70°C) and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzylthio)-4-chloro-1,3,5-triazine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-chloro-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazine derivatives.

Scientific Research Applications

2-(Benzylthio)-4-chloro-1,3,5-triazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the design of anticancer and antimicrobial agents.

    Agriculture: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.

    Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-chloro-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triazine Derivatives

Substitution Patterns and Reactivity

The reactivity and applications of triazine derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Properties/Applications References
2-(Benzylthio)-4-chloro-1,3,5-triazine 2: Benzylthio; 4: Cl High stability; intermediate for SₙAr reactions
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine 2: Methylthio; 4: Cl; fused pyrazolo ring Enhanced π-conjugation; potential pharmaceuticals
5-tert-Butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine 2: Methyl; 4: Phenyl; 5: tert-Butyl, 3: Hydroxyethyl High lipophilicity; UV stabilizers or surfactants
N-Benzyl-4-chloro-6-(piperidine-1-yl)-1,3,5-triazine-2-amine 2: Benzylamine; 4: Cl; 6: Piperidine Improved solubility; bioactive intermediates

Key Research Findings

Reactivity Differences :

  • The benzylthio group in the target compound provides steric hindrance and electron-donating effects, slowing nucleophilic aromatic substitution (SₙAr) compared to smaller thioethers (e.g., methylthio in ). However, it enhances stability in storage and harsh conditions .
  • Chlorine at position 4 is a common feature in these derivatives, acting as a leaving group. Piperidine or hydroxyethyl substituents (e.g., ) increase solubility in polar solvents, whereas phenyl or tert-butyl groups enhance lipophilicity .

Applications :

  • Fused pyrazolo-triazines (e.g., ) exhibit extended π-systems, making them candidates for optoelectronic materials or kinase inhibitors.
  • Hydroxyethyl and piperidine-substituted triazines () are prioritized in medicinal chemistry due to improved bioavailability.

Synthetic Flexibility :

  • The target compound’s benzylthio group allows further functionalization via deprotection or oxidation, unlike methylthio analogs .

Limitations and Contrasts

  • Electronic Effects : Benzylthio’s electron-donating nature reduces electrophilicity at position 4 compared to electron-withdrawing groups (e.g., nitro or carbonyl), limiting its utility in certain SₙAr reactions .
  • Solubility : The target compound’s hydrophobic benzylthio group contrasts with piperidine-substituted triazines , which show superior aqueous solubility .

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